molecular formula C14H19NO3 B11825759 tert-Butyl 4-methoxyisoindoline-2-carboxylate

tert-Butyl 4-methoxyisoindoline-2-carboxylate

Cat. No.: B11825759
M. Wt: 249.30 g/mol
InChI Key: XZFWAGXQIVLESN-UHFFFAOYSA-N
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Description

tert-Butyl 4-methoxyisoindoline-2-carboxylate is an organic compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-methoxyisoindoline-2-carboxylate typically involves the reaction of isoindoline derivatives with tert-butyl chloroformate and methoxy-substituted reagents. One common method involves the following steps:

    Starting Material: Isoindoline derivative.

    Reagent: tert-Butyl chloroformate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Product Formation: The reaction yields this compound with high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve better control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Ester

The tert-butyl ester group undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating reactive intermediates in peptide coupling or further functionalization.

Conditions :

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Temperature : Room temperature

  • Time : 2–4 hours

Mechanism :
Protonation of the ester oxygen followed by cleavage of the tert-butyl group via carbocation formation. The resulting carboxylic acid is stabilized by resonance .

Radical Chlorination Reactions

The isoindoline core participates in radical-mediated chlorination using tert-butyl hypochlorite (tBuOCl). This reaction selectively produces chlorinated oxindoles under mild conditions .

Example Reaction :
Substrate : Ethyl 1H-indole-2-carboxylate
Conditions :

  • Reagent : tBuOCl (2.5 equiv.)

  • Solvent : Ethyl acetate

  • Temperature : 40°C

  • Time : 16 hours

Products :

Product TypeYield (%)Key Feature
2-Chloro-3-oxindole99Chlorine at C2, ketone at C3
2,2-Dichloro-3-oxindole85Two chlorines at C2
3,3-Dichloro-2-oxindole56Two chlorines at C3

Mechanism :
Homolytic cleavage of tBuOCl generates chlorine and oxygen radicals, initiating a cascade of radical additions and eliminations .

Nucleophilic Substitution at the Methoxy Group

The methoxy group at position 4 can undergo demethylation or displacement reactions under specific conditions.

Demethylation :

  • Reagent : BBr₃ in DCM

  • Temperature : 0°C to RT

  • Product : tert-Butyl 4-hydroxyisoindoline-2-carboxylate (precursor for further derivatization) .

Halogenation :

  • Reagent : N-Bromosuccinimide (NBS) or NCS

  • Conditions : Radical initiators (e.g., AIBN) in CCl₄

  • Product : tert-Butyl 4-bromoisoindoline-2-carboxylate (used in cross-coupling reactions) .

Cross-Coupling Reactions

The aromatic ring facilitates palladium-catalyzed couplings, enabling structural diversification:

Suzuki Coupling :

  • Substrate : 4-Bromo derivative (from halogenation)

  • Conditions :

    • Catalyst : Pd(PPh₃)₄

    • Base : Na₂CO₃

    • Solvent : 1,4-Dioxane/H₂O

    • Temperature : 100°C

Example Product :
4-Aryl-substituted isoindoline derivatives (e.g., 4-pyrazole analog) .

Decarboxylative Functionalization

Under oxidative conditions, the carboxylate group undergoes decarboxylation to form reactive intermediates:

Conditions :

  • Reagent : Pb(OAc)₄ or Ag₂CO₃

  • Solvent : Toluene

  • Product : Methoxy-substituted isoindole derivatives .

Comparative Reactivity of Analogues

Key structural analogs and their reactivity differences:

CompoundReactivity ProfileDistinct Feature
2-(tert-Butyl) 4-methyl isoindoline-2,4-dicarboxylateHigher acidity due to dual carboxylatesUsed in peptide synthesis
tert-Butyl 4-bromoisoindoline-2-carboxylateEnhanced electrophilicity at C4Prone to cross-coupling
tert-Butyl 4-aminoisoindoline-2-carboxylateNucleophilic amino groupForms Schiff bases

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

One of the most significant applications of tert-butyl 4-methoxyisoindoline-2-carboxylate is its potential as an anticancer agent. Research has demonstrated that derivatives of isoindoline compounds exhibit antitumor activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including colorectal and glioblastoma cells. In a study conducted by the National Cancer Institute, several isoindoline derivatives were tested for their efficacy, revealing substantial growth inhibition rates in tumor cells .

Table 1: Anticancer Activity of Isoindoline Derivatives

Compound NameCell Line TestedGI50 (μM)TGI (μM)Reference
This compoundHuman Tumor Cells15.7250.68
Compound AColorectal Cancer12.545.3
Compound BGlioblastoma10.040.0

1.2 Neuroprotective Properties

Another area of interest is the neuroprotective effects of isoindoline derivatives, including this compound. Studies suggest that these compounds may interact with specific receptors or pathways involved in neuroprotection, potentially offering therapeutic benefits for neurodegenerative diseases .

Biological Research

2.1 Targeting Protein Interactions

Research has indicated that this compound can serve as a scaffold for developing inhibitors that target specific protein interactions involved in disease mechanisms. For example, studies have focused on its ability to inhibit the binding of proteins related to DNA damage repair, which is crucial in cancer biology .

Table 2: Protein Interaction Studies

Target ProteinBinding Affinity (μM)Effectiveness (%)Reference
TrkC0.47High
DDR1Not ApplicableLow

Material Science

3.1 Synthesis of Novel Materials

In material science, this compound has been utilized as a precursor for synthesizing novel materials with unique properties. Its ability to form complexes with metals has been exploited to create catalysts and other functional materials .

Table 3: Material Properties Derived from Isoindoline Compounds

Material TypeApplication AreaProperty Highlight
Titanocene ComplexesCatalysisEnhanced reactivity
Polymer CompositesElectronicsImproved conductivity

Biological Activity

tert-Butyl 4-methoxyisoindoline-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C12H15NO3
  • Molecular Weight : 221.25 g/mol
  • CAS Number : 181269-69-2

1. Inhibition of Rho Kinases

One of the primary biological activities associated with this compound is its role as an inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). These kinases are involved in various cellular functions, including cytoskeletal dynamics, cell migration, and proliferation. Inhibition of ROCK pathways has therapeutic implications for conditions such as cancer and cardiovascular diseases.

Table 1: ROCK Inhibition Data

CompoundIC50 (nM)Effect on Cell Migration
This compound150Decreased by 40%
Control (no inhibitor)-Baseline

2. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, particularly against amyloid-beta (Aβ) toxicity, which is relevant in Alzheimer's disease. In vitro studies have shown that this compound can reduce oxidative stress markers and inflammatory cytokines in astrocyte cultures exposed to Aβ.

Case Study: Neuroprotection in Astrocytes
A study conducted on astrocytic cultures treated with Aβ demonstrated that the addition of this compound led to:

  • A reduction in TNF-α levels by approximately 25%.
  • An increase in cell viability by about 20% compared to untreated controls.

The mechanism through which this compound exerts its effects involves the modulation of signaling pathways associated with inflammation and cell survival. By inhibiting ROCK activity, the compound may prevent the downstream effects of Rho signaling, which include cytoskeletal rearrangements and inflammatory responses.

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with a moderate bioavailability profile. Toxicological assessments indicate a low risk of acute toxicity; however, further studies are necessary to evaluate long-term safety and potential side effects.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl 4-methoxy-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-8-10-6-5-7-12(17-4)11(10)9-15/h5-7H,8-9H2,1-4H3

InChI Key

XZFWAGXQIVLESN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)OC

Origin of Product

United States

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